molecular formula C17H12FN3O2 B6347195 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-fluorophenyl)pyrimidin-2-amine CAS No. 1354925-30-6

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-fluorophenyl)pyrimidin-2-amine

Cat. No. B6347195
CAS RN: 1354925-30-6
M. Wt: 309.29 g/mol
InChI Key: ZCNXAUJJXKVCGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-fluorophenyl)pyrimidin-2-amine, commonly known as 4-FBP, is a heterocyclic aromatic compound with a wide range of applications in scientific research. It has been used as a building block in the synthesis of various organic compounds, and as a tool to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

4-FBP has been used as a building block in the synthesis of various organic compounds, such as pyrimidine derivatives, benzodioxoles, and other heterocyclic compounds. It has also been used as a tool to study the biochemical and physiological effects of various compounds. For example, 4-FBP has been used to study the effects of benzodioxoles on the central nervous system, and to investigate the mechanism of action of pyrimidine derivatives on the cardiovascular system.

Mechanism of Action

The exact mechanism of action of 4-FBP is not yet fully understood. However, it is believed to act as an agonist at the 5-HT3 receptor, which is a type of serotonin receptor. This suggests that 4-FBP may be able to modulate the activity of serotonin in the brain, which could potentially have therapeutic benefits.
Biochemical and Physiological Effects
4-FBP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of monoamines such as serotonin, norepinephrine, and dopamine, which could potentially have therapeutic benefits. It has also been shown to have anti-inflammatory and analgesic effects, and to act as an antioxidant.

Advantages and Limitations for Lab Experiments

The use of 4-FBP in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and can be used as a building block in the synthesis of various organic compounds. It is also relatively safe to use, and has been shown to have a number of therapeutic effects. However, there are also some limitations to its use in laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and it has been shown to have some potential side effects.

Future Directions

There are a number of potential future directions for the use of 4-FBP in scientific research. Its mechanism of action could be further explored, and it could be tested in combination with other compounds to further investigate its biochemical and physiological effects. It could also be used in the synthesis of novel compounds, and its potential therapeutic effects could be investigated further. Finally, its potential side effects could be studied in more detail, in order to better understand its safety profile.

Synthesis Methods

4-FBP can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between 2-aminopyrimidine and 4-fluorobenzaldehyde in the presence of a base. This reaction is carried out in an aqueous solution at a temperature of 80-90°C, and the yield of 4-FBP is typically around 75%. Other methods for the synthesis of 4-FBP include the reaction of 4-fluorobenzaldehyde with ethyl cyanoacetate, and the reaction of 4-fluorobenzaldehyde with 2-amino-5-chloropyrimidine.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(4-fluorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2/c18-12-4-1-10(2-5-12)13-8-14(21-17(19)20-13)11-3-6-15-16(7-11)23-9-22-15/h1-8H,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNXAUJJXKVCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2H-1,3-Benzodioxol-5-yl)-6-(4-fluorophenyl)pyrimidin-2-amine

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